
Perezone
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Overview
Description
Perezone is a natural product found in Coreopsis senaria, Electranthera mutica, and other organisms with data available.
Scientific Research Applications
Medicinal Applications
Perezone exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:
- Hypoglycemic Activity : Research indicates that this compound can lower blood sugar levels, making it a potential treatment for diabetes. Its efficacy in this regard has been supported by various studies that demonstrate its ability to enhance insulin sensitivity and glucose uptake in cells .
- Anticancer Properties : Recent studies have shown that this compound and its derivatives can induce apoptosis in cancer cells, particularly through inhibition of the enzyme PARP-1, which is involved in DNA repair mechanisms. In vitro studies revealed that certain derivatives of this compound have significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating potent activity .
- Cardiovascular Benefits : this compound has demonstrated protective effects against ischemia-reperfusion injury in cardiac tissues. This suggests its potential use in treating heart conditions by mitigating oxidative stress and promoting myocardial recovery .
Agricultural Applications
This compound also shows promise in agriculture, particularly in pest management:
- Insecticidal Properties : Derivatives of this compound have been reported to exhibit antifeeding effects against larvae of important agricultural pests. This property can be harnessed for developing natural insecticides, reducing reliance on synthetic chemicals .
- Phytotoxic Activity : Studies indicate that this compound can inhibit the growth of certain weeds, suggesting its potential as a herbicide. This application could lead to more sustainable agricultural practices by managing weed populations without harmful environmental impacts .
Biotechnological Applications
The extraction and production of this compound are also subjects of biotechnological research:
- Green Extraction Techniques : Innovative methods such as microwave-assisted extraction have been developed to enhance the yield and efficiency of this compound extraction from plant materials. These methods are environmentally friendly and optimize the use of solvents .
- Synthetic Derivatives : Researchers are exploring the synthesis of novel derivatives of this compound through chemical modifications. These derivatives are being evaluated for enhanced biological activities, including improved binding affinities to target proteins like PARP-1 .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound derivatives demonstrated their ability to induce cell death in breast cancer lines through oxidative stress mechanisms. The study highlighted the role of molecular dynamics simulations in predicting the binding interactions between these compounds and PARP-1, providing insights into their potential as therapeutic agents .
Case Study 2: Pest Management
Research on the insecticidal properties of this compound derivatives showed significant antifeeding behavior against specific pest larvae. This study emphasized the need for further exploration into natural pesticides derived from plant metabolites to promote sustainable agriculture practices .
Chemical Reactions Analysis
Reactions with Mercaptans
Perezone reacts with mercaptans (compounds containing a thiol group, -SH) via Michael addition, followed by in situ oxidation, yielding C-6-sulfides .
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Reaction Conditions These reactions can be performed in absolute methanol or without a solvent. Activation methods include thermal, infrared, and microwave irradiation .
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Reaction with Thiols this compound reacts with thiols such as isopropanethiol, n-butanethiol, thiophenol, and benzylthiol to produce C-6-sulfides .
Isomerization to Isothis compound
This compound can undergo molecular rearrangement to form isothis compound .
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Reaction Conditions The reaction of this compound with 3,4,5,6-tetrahydro-2-pirimidinethiol in methanol under thermal conditions leads to the formation of isothis compound .
Reaction with o-Phenylenediamine
This compound reacts with o-phenylenediamine in methanol at room temperature .
Sulfur Derivatives of this compound
Researchers have synthesized sulfur derivatives of this compound to explore their potential biological activities .
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Synthesis These derivatives are produced through Michael addition, using nucleophiles such as phenylmethanethiol, 5-fluoro-2-mercaptobenzyl alcohol, and 4-mercaptophenylacetic acid .
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Applications These compounds have been investigated for their inhibitory activity against PARP-1, an enzyme involved in DNA repair .
Green Chemistry Aspects
Studies emphasize environmentally acceptable processes for synthesizing this compound derivatives, aligning with green chemistry principles .
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Ideal Synthesis An ideal synthesis involves obtaining the target molecule in one step from inexpensive starting compounds through an environmentally acceptable process .
Reaction Engineering
Reaction Chemistry & Engineering is an interdisciplinary journal that focuses on enhancing the understanding and efficiency of reactions . It covers topics such as reaction engineering approaches, reaction development and optimization, synthesis technologies, and sustainable chemistry .
This information is intended to provide a detailed overview of the chemical reactions of this compound, incorporating findings from various research articles.
Properties
CAS No. |
3600-95-1 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3/t10-/m1/s1 |
InChI Key |
JZXORCGMYQZBBQ-SNVBAGLBSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=CC(=O)C(=C(C1=O)O)[C@H](C)CCC=C(C)C |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |
Synonyms |
perezone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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